N-(2-bromophenyl)morpholine-4-sulfonamide
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Overview
Description
N-(2-bromophenyl)morpholine-4-sulfonamide: is a chemical compound with the molecular formula C10H13BrN2O3S and a molecular weight of 321.19 g/mol . It is characterized by the presence of a bromophenyl group attached to a morpholine ring, which is further connected to a sulfonamide group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)morpholine-4-sulfonamide typically involves the reaction of 2-bromophenylamine with morpholine-4-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-bromophenylamine} + \text{morpholine-4-sulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .
Scientific Research Applications
N-(2-bromophenyl)morpholine-4-sulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromophenyl group may also participate in hydrophobic interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- N-(2-chlorophenyl)morpholine-4-sulfonamide
- N-(2-fluorophenyl)morpholine-4-sulfonamide
- N-(2-iodophenyl)morpholine-4-sulfonamide
Comparison: N-(2-bromophenyl)morpholine-4-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as reactivity and steric effects. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
CAS No. |
1042780-35-7 |
---|---|
Molecular Formula |
C10H13BrN2O3S |
Molecular Weight |
321.2 |
Purity |
95 |
Origin of Product |
United States |
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